Omadacycline tosylate

Content Navigation

Omadacycline tosylate addresses the critical need for an oral/IV tetracycline-class antibiotic effective against MDR strains. Unlike older tetracyclines susceptible to efflux and ribosomal protection, and unlike tigecycline (IV-only), this tosylate salt provides 34.5% oral bioavailability and 3-fold greater ELF exposure. Key data: • Thermally stable Form 1 polymorph (up to 70°C), >98% purity. • Aqueous solubility >120 mg/mL for flexible formulation. • Potent against MRSA, VRE, Legionella pneumophila. Supplied with CoA; immediate global delivery.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

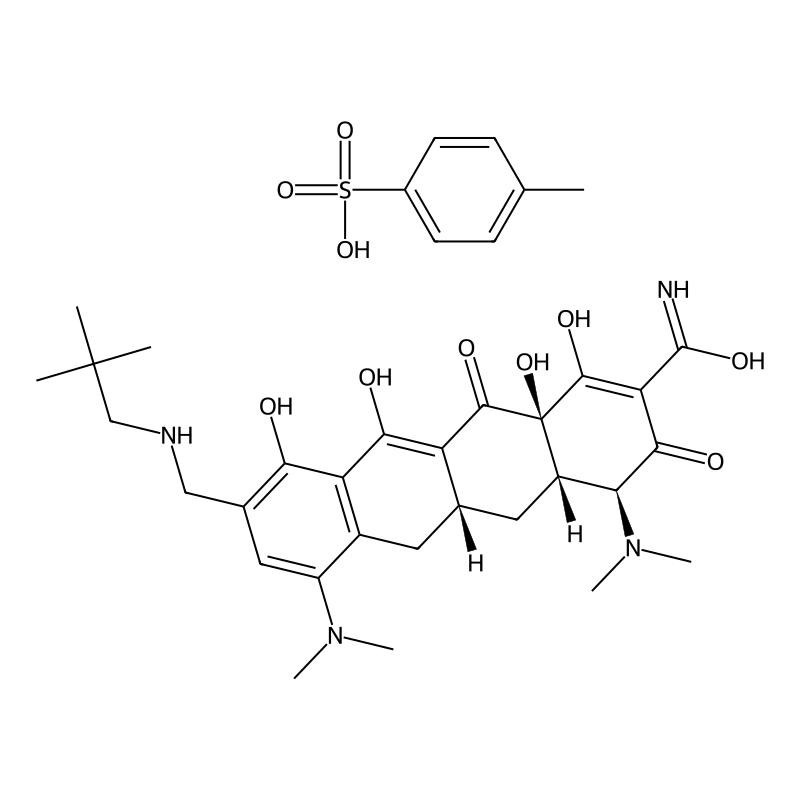

Omadacycline tosylate (CAS 1075240-43-5) is a highly purified, third-generation aminomethylcycline antibiotic, structurally derived from minocycline via a C9-position modification (9-aminomethyl group). This structural evolution allows the compound to evade classical tetracycline resistance mechanisms, including tetracycline-specific efflux pumps and Tet(O) ribosomal protection [1]. In procurement and formulation contexts, the tosylate salt is specifically prioritized over the omadacycline free base or hydrochloride salts due to its solid-state stability, predictable crystallization behavior, and high aqueous solubility, making it the definitive active pharmaceutical ingredient (API) form for both in vitro assay standardization and downstream pharmaceutical manufacturing .

Research Fit

Generic substitution with older tetracyclines (e.g., doxycycline, minocycline) fails because they are highly susceptible to ribosomal protection and efflux pump resistance in modern multi-drug resistant (MDR) strains. Substituting omadacycline with its closest third-generation benchmark, tigecycline, introduces a critical route-of-administration failure: tigecycline is strictly limited to intravenous (IV) use due to poor oral absorption, whereas omadacycline is engineered for both IV and oral delivery[1]. Furthermore, attempting to procure or process omadacycline as a crude free base rather than the tosylate salt leads to manufacturing bottlenecks; the free base is prone to thermal degradation and purification challenges, whereas the tosylate salt provides a highly stable polymorph (Form 1) that withstands processing temperatures up to 70°C without degradation [2].

Substitution Risk

Thermal Stability and Aqueous Solubility: Tosylate Salt vs. Free Base

During API scale-up and formulation, the salt form dictates process viability. Omadacycline tosylate (specifically the Form 1 polymorph) demonstrates exceptional thermal stability, remaining stable at temperatures up to 70°C, and achieves high aqueous solubility, with studies showing 122.1 mg dissolving in 1.0 mL of water to form a clear solution. In contrast, the omadacycline free base is less stable, harder to purify without toxic solvents, and prone to degradation during prolonged thermal exposure [1].

| Evidence Dimension | Thermal stability and aqueous solubility |

| Target Compound Data | Omadacycline tosylate (Form 1): Stable up to 70°C; solubility >120 mg/mL in water |

| Comparator Or Baseline | Omadacycline free base: Thermally labile; requires complex extraction to avoid degradation |

| Quantified Difference | Tosylate salt provides a stable crystalline form up to 70°C with >120 mg/mL aqueous solubility, eliminating free base degradation risks. |

| Conditions | Solid-state thermal stress testing (0°C to 70°C) and ambient temperature aqueous dissolution. |

Ensures reproducible API handling, long-term shelf stability, and seamless integration into aqueous formulation workflows without thermal degradation.

AC AUC0-24 302.46 mg·h/L

AC AUC0-12 38.50 mg·h/L

Pharmacokinetic Flexibility: Oral Bioavailability vs. IV-Only Comparators

A primary driver for selecting omadacycline over other third-generation tetracyclines is its pharmacokinetic flexibility. Omadacycline achieves an oral bioavailability of 34.5%, allowing a 300 mg oral dose to produce systemic exposures equivalent to a 100 mg IV dose. In stark contrast, competing advanced glycylcyclines like tigecycline and eravacycline possess near-zero oral bioavailability and are strictly confined to IV administration[1].

| Evidence Dimension | Oral bioavailability |

| Target Compound Data | Omadacycline: 34.5% oral bioavailability |

| Comparator Or Baseline | Tigecycline / Eravacycline: 0% (IV administration only) |

| Quantified Difference | Absolute oral bioavailability advantage of 34.5%, enabling oral solid dosage forms. |

| Conditions | Human pharmacokinetic profiling (300 mg oral vs. 100 mg IV dosing). |

Allows formulators and drug developers to use a single API for both intravenous and oral step-down therapies, a critical commercial advantage over IV-only alternatives.

Vomiting 0%

Vomiting 14.3% (3/21)

Pulmonary Tissue Penetration and Systemic Exposure vs. Tigecycline

For respiratory infection models, tissue penetration is a critical selection metric. Pharmacokinetic studies in healthy adults demonstrate that the systemic exposure (AUC0–24) of omadacycline in both Epithelial Lining Fluid (ELF) and plasma is approximately 3-fold higher than that of tigecycline. Furthermore, omadacycline exhibits massive intracellular accumulation, with the ratio of alveolar cells (AC) to unbound plasma concentrations reaching 32.2 [1].

| Evidence Dimension | Systemic exposure (AUC0-24) in Epithelial Lining Fluid (ELF) and plasma |

| Target Compound Data | Omadacycline: ~3-fold higher AUC0-24 in ELF and plasma vs. tigecycline |

| Comparator Or Baseline | Tigecycline: Baseline AUC0-24 |

| Quantified Difference | 300% higher systemic exposure in critical pulmonary matrices. |

| Conditions | Steady-state pharmacokinetic evaluation in healthy adult subjects (100 mg IV dosing). |

Provides superior quantitative justification for selecting omadacycline in community-acquired bacterial pneumonia (CABP) models and lung-targeted drug delivery research.

In Vitro Potency Against Atypical Respiratory Pathogens vs. Tigecycline

Omadacycline demonstrates highly differentiated in vitro potency against atypical respiratory pathogens, which is critical for broad-spectrum assay panels. Against Legionella pneumophila, omadacycline exhibits an MIC90 of 0.25 mg/L. In contrast, tigecycline is significantly less potent against this specific pathogen, with reported MIC90 values ranging from 4 to 8 mg/L, representing a 16- to 32-fold difference in required inhibitory concentration [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against Legionella pneumophila |

| Target Compound Data | Omadacycline: 0.25 mg/L |

| Comparator Or Baseline | Tigecycline: 4.0 to 8.0 mg/L |

| Quantified Difference | 16- to 32-fold greater in vitro potency for omadacycline. |

| Conditions | Standardized in vitro broth microdilution assays against atypical respiratory pathogens. |

Crucial for researchers designing in vitro screening panels or therapies targeting atypical pneumonia, where tigecycline's baseline potency is insufficient.

Coagulopathy 5% (1/20)

Coagulopathy 35% (7/20)

Oral Solid Dosage Formulation for MDR Pathogens

Because omadacycline tosylate maintains a 34.5% oral bioavailability—unlike IV-only alternatives such as tigecycline—it is a highly suitable candidate for developing oral formulations targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The tosylate salt's high aqueous solubility (>120 mg/mL) and thermal stability (up to 70°C) directly support conventional tableting and encapsulation workflows [1].

Respiratory Infection Modeling and Targeted Lung Delivery

Driven by its 3-fold higher systemic exposure in Epithelial Lining Fluid (ELF) compared to tigecycline and a 32.2-fold accumulation in alveolar cells, omadacycline tosylate is highly indicated for in vivo models of community-acquired bacterial pneumonia (CABP). It serves as a highly effective benchmark API for studying intracellular pathogen clearance, particularly for atypical bacteria like Legionella pneumophila [2].

High-Purity API Manufacturing and Scale-Up

In industrial procurement and chemical scale-up, the tosylate salt of omadacycline is selected over the free base to ensure process reliability. The Form 1 polymorph's resistance to thermal degradation up to 70°C allows for robust crystallization, drying, and milling processes without the yield losses or impurity generation typically associated with handling the labile free base[3].

Application Fit Matrix

References

- [1] Zhanel, G. G., et al. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline. Clinical Infectious Diseases, 2019.

- [2] Gotfried, M. H., et al. Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy, 2017.

- [3] Honeyman, L., et al. Salts and polymorphs of 9-(2,2-dimethylpropyl-aminomethyl) minocycline. US Patent 8383610B2, 2013.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Use Classification

2: Shutter MC, Akhondi H. Tetracycline. 2019 Oct 28. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK549905/ PubMed PMID: 31751095.

3: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548040/ PubMed PMID: 31643371.

4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547890/ PubMed PMID: 31643226.

5: Lefamulin (Xenleta) for community-acquired bacterial pneumonia. Med Lett Drugs Ther. 2019 Sep 23;61(1581):145-148. Review. PubMed PMID: 31599865.

6: Koulenti D, Xu E, Mok IYS, Song A, Karageorgopoulos DE, Armaganidis A, Lipman J, Tsiodras S. Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms. Microorganisms. 2019 Aug 18;7(8). pii: E270. doi: 10.3390/microorganisms7080270. Review. PubMed PMID: 31426596; PubMed Central PMCID: PMC6723731.

7: Burgos RM, Rodvold KA. Omadacycline: a novel aminomethylcycline. Infect Drug Resist. 2019 Jul 2;12:1895-1915. doi: 10.2147/IDR.S171352. eCollection 2019. Review. PubMed PMID: 31308710; PubMed Central PMCID: PMC6613460.

8: Jaffa RK, Pillinger KE, Roshdy D, Isip JA, Pasquale TR. Novel developments in the treatment of acute bacterial skin and skin structure infections. Expert Opin Pharmacother. 2019 Aug;20(12):1493-1502. doi: 10.1080/14656566.2019.1617851. Epub 2019 May 30. Review. PubMed PMID: 31145645.

9: Bassetti M, Peghin M, Castaldo N, Giacobbe DR. The safety of treatment options for acute bacterial skin and skin structure infections. Expert Opin Drug Saf. 2019 Aug;18(8):635-650. doi: 10.1080/14740338.2019.1621288. Epub 2019 Jun 13. Review. PubMed PMID: 31106600.

10: Baker DE. Omadacycline. Hosp Pharm. 2019 Apr;54(2):80-87. doi: 10.1177/0018578718823730. Epub 2019 Jan 22. Review. PubMed PMID: 30923399; PubMed Central PMCID: PMC6431718.

11: Bondeelle L, Bergeron A, Wolff M. [The role of new antibiotics in the treatment of acute adult community acquired pneumonia]. Rev Mal Respir. 2019 Jan;36(1):104-117. doi: 10.1016/j.rmr.2018.04.010. Epub 2019 Jan 10. Review. French. PubMed PMID: 30638789.

12: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535602/ PubMed PMID: 30601611.

13: Markham A, Keam SJ. Omadacycline: First Global Approval. Drugs. 2018 Dec;78(18):1931-1937. doi: 10.1007/s40265-018-1015-2. Review. PubMed PMID: 30471003.

14: Barber KE, Bell AM, Wingler MJB, Wagner JL, Stover KR. Omadacycline Enters the Ring: A New Antimicrobial Contender. Pharmacotherapy. 2018 Dec;38(12):1194-1204. doi: 10.1002/phar.2185. Epub 2018 Nov 15. Review. Erratum in: Pharmacotherapy. 2019 Feb;39(2):207. PubMed PMID: 30290000; PubMed Central PMCID: PMC6587716.

15: Cho JC, Childs-Kean LM, Zmarlicka MT, Crotty MP. Return of the tetracyclines: omadacycline, a novel aminomethylcycline antimicrobial. Drugs Today (Barc). 2018 Mar;54(3):209-217. doi: 10.1358/dot.2018.54.3.2800620. Review. PubMed PMID: 29771255.

16: Montravers P, Tran-Dinh A, Tanaka S. The role of omadacycline in skin and soft tissue infections. Curr Opin Infect Dis. 2018 Apr;31(2):148-154. doi: 10.1097/QCO.0000000000000429. Review. PubMed PMID: 29251672.

17: Abbas M, Paul M, Huttner A. New and improved? A review of novel antibiotics for Gram-positive bacteria. Clin Microbiol Infect. 2017 Oct;23(10):697-703. doi: 10.1016/j.cmi.2017.06.010. Epub 2017 Jun 19. Review. PubMed PMID: 28642145.

18: Amalakuhan B, Echevarria KL, Restrepo MI. Managing community acquired pneumonia in the elderly - the next generation of pharmacotherapy on the horizon. Expert Opin Pharmacother. 2017 Aug;18(11):1039-1048. doi: 10.1080/14656566.2017.1340937. Epub 2017 Jun 21. Review. PubMed PMID: 28598693; PubMed Central PMCID: PMC6092187.

19: Petković H, Lukežič T, Šušković J. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics. Food Technol Biotechnol. 2017 Mar;55(1):3-13. doi: 10.17113/ftb.55.01.17.4617. Review. PubMed PMID: 28559729; PubMed Central PMCID: PMC5434370.

20: Villano S, Steenbergen J, Loh E. Omadacycline: development of a novel aminomethylcycline antibiotic for treating drug-resistant bacterial infections. Future Microbiol. 2016 Oct;11:1421-1434. Epub 2016 Aug 19. Review. PubMed PMID: 27539442.

Explore Compound Types